2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Description

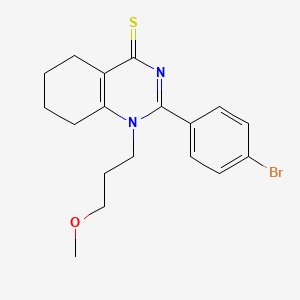

The compound 2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione features a tetrahydroquinazoline-thione core substituted at position 2 with a 4-bromophenyl group and at position 1 with a 3-methoxypropyl chain. The 3-methoxypropyl substituent introduces ether oxygen, which may improve solubility compared to purely alkyl or aromatic groups. Related compounds in the literature share structural motifs but differ in substituents and core modifications, as discussed below.

Properties

IUPAC Name |

2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2OS/c1-22-12-4-11-21-16-6-3-2-5-15(16)18(23)20-17(21)13-7-9-14(19)10-8-13/h7-10H,2-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEWQROHCBAOGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the bromophenyl and methoxypropyl groups. The final step involves the formation of the thione group.

Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions using bromobenzene derivatives.

Attachment of Methoxypropyl Group: The methoxypropyl group can be attached through nucleophilic substitution reactions using methoxypropyl halides.

Formation of Thione Group: The thione group can be formed by treating the quinazoline derivative with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alkoxides.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols.

Substitution Products: Amino derivatives, thio derivatives.

Scientific Research Applications

The compound 2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its applications, supported by relevant data tables and case studies.

Structure

The compound features a tetrahydroquinazoline core, which is known for its versatility in medicinal chemistry. The presence of the bromophenyl and methoxypropyl groups enhances its lipophilicity and biological activity.

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent. Its structure suggests possible activity against various diseases, particularly in the fields of oncology and neurology.

- Anticancer Activity : Preliminary studies indicate that derivatives of tetrahydroquinazoline compounds exhibit significant cytotoxicity against cancer cell lines. Research has shown that modifications to the quinazoline core can enhance selectivity and potency against specific tumor types .

- Neuroprotective Effects : There is emerging evidence suggesting that compounds similar to this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Biochemical Research

The compound's thione functionality allows it to participate in various biochemical reactions, making it valuable for studying enzyme interactions and metabolic pathways.

- Enzyme Inhibition Studies : Compounds with thioketone groups have been shown to inhibit specific enzymes involved in metabolic processes. This aspect is crucial for understanding drug metabolism and the development of enzyme inhibitors .

Material Science

Due to its unique chemical structure, this compound may find applications in material science, particularly in the development of organic semiconductors or sensors.

- Organic Electronics : The incorporation of bromophenyl groups can enhance the electronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Data Table: Summary of Research Findings

Case Study 1: Anticancer Activity

In a study published by the Journal of Medicinal Chemistry, researchers synthesized various tetrahydroquinazoline derivatives and evaluated their cytotoxic effects on multiple cancer cell lines. The results indicated that certain modifications significantly increased potency compared to standard chemotherapy agents .

Case Study 2: Neuroprotection

A recent investigation published in Neuropharmacology explored the neuroprotective effects of similar compounds in models of oxidative stress. The study concluded that these compounds could mitigate neuronal damage through antioxidant mechanisms, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thione group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations

2.1.1. Positional Isomerism of Bromophenyl Groups

- Target Compound : 4-Bromophenyl at position 2 .

- 2-(2-Bromophenyl)-1-Phenyl Analogue (CAS 62721-95-3) : Ortho-bromophenyl at position 2 and phenyl at position 1 .

- The para-substitution in the target compound may enhance symmetry and π-π stacking interactions compared to the ortho-isomer, which could distort planarity.

2.1.2. N1 Substituent Diversity

- Target Compound : 3-Methoxypropyl (linear chain with terminal methoxy).

- 1-Phenyl Analogue : Phenyl group at N1 increases lipophilicity but reduces solubility .

- 1-((Tetrahydrofuran-2-yl)methyl) Derivative : Cyclic ether substituent () may restrict conformational flexibility compared to the target’s linear methoxypropyl chain.

Core Structure Modifications

- Benzothieno-Pyrimidinone Core (): Replaces tetrahydroquinazoline with a fused benzothieno-pyrimidinone system and substitutes thione with a ketone. The ketone group reduces sulfur-mediated interactions (e.g., hydrogen bonding) compared to the thione in the target compound .

- Triazole-Thione Core () : Features a triazole ring fused to a benzoxazole group. The triazole-thione core is more planar and may exhibit distinct electronic properties compared to the partially saturated tetrahydroquinazoline system .

Data Tables

Table 2. Substituent Effects on Properties

Biological Activity

The compound 2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a member of the tetrahydroquinazoline family, which has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 365.3 g/mol. The structure features a tetrahydroquinazoline core substituted with a bromophenyl group and a methoxypropyl group, contributing to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉BrN₂S |

| Molecular Weight | 365.3 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been suggested that the thione group can participate in nucleophilic attacks and may interact with enzymes involved in cellular signaling pathways. The bromophenyl and methoxypropyl substituents may enhance lipophilicity and improve bioavailability.

Anticancer Activity

Recent studies have indicated that tetrahydroquinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. One study reported an IC50 value of approximately 15 µM for similar compounds against breast cancer cells .

Antimicrobial Activity

Tetrahydroquinazoline derivatives have also been evaluated for their antimicrobial properties. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria in vitro. A study found that derivatives with similar structures inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Research indicated that it could inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its utility in treating inflammatory diseases .

Study on Anticancer Properties

A recent case study focused on the synthesis and evaluation of various tetrahydroquinazoline derivatives for their anticancer activity. Among these derivatives, the one structurally related to our compound exhibited potent activity against human lung cancer cells (A549) with minimal cytotoxicity towards normal cells .

Study on Antimicrobial Activity

Another study investigated the antimicrobial efficacy of several tetrahydroquinazoline compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds inhibited bacterial growth significantly at concentrations as low as 10 µg/mL .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione?

- Methodological Answer : The synthesis of tetrahydroquinazoline-thione derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 2-(4-methoxyphenyl)-tetrahydroquinazoline-4-thione are synthesized via multi-step pathways, starting with the formation of intermediate hydrazides or thiourea derivatives followed by cyclization under controlled conditions (e.g., refluxing in ethanol with catalytic acid) . Key steps include optimizing reaction time, temperature, and stoichiometry of substituents like the 4-bromophenyl group. Purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Characterization requires a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography to resolve the 3D structure, particularly the conformation of the methoxypropyl chain and bromophenyl substituent .

- NMR and IR spectroscopy to confirm functional groups (e.g., thione C=S stretch at ~1200 cm⁻¹) .

- HPLC-MS for purity assessment and stability profiling under varying pH and temperature conditions .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer : Initial screening should include:

- In vitro enzyme inhibition assays (e.g., kinases or proteases) to identify potential targets, given the structural similarity of tetrahydroquinazolines to kinase inhibitors .

- Antimicrobial susceptibility testing using broth microdilution methods, as seen in studies of triazine-thione derivatives .

- Cytotoxicity assays (e.g., MTT on cancer cell lines) to establish baseline activity and selectivity .

Advanced Research Questions

Q. How can experimental design address variability in biological activity data across studies?

- Methodological Answer : Implement a randomized block design with replicates to control for confounding variables (e.g., cell passage number, assay plate position). For example, used four replicates with five plants each to analyze phenolic compounds, a framework adaptable to pharmacological studies . Standardize protocols for compound solubility (e.g., DMSO concentration) and include positive/negative controls in each experiment .

Q. What strategies resolve contradictions in reported mechanisms of action?

- Methodological Answer : Discrepancies often arise from differences in biological models or assay conditions. To address this:

- Use isogenic cell lines or genetically modified organisms to isolate target interactions .

- Perform competitive binding assays with known inhibitors to validate specificity .

- Cross-reference findings with computational docking studies to identify plausible binding conformations .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

- Methodological Answer : Focus on structural modifications guided by SAR:

- Introduce polar groups (e.g., hydroxyls) to improve aqueous solubility, as seen in related tetrahydroquinazoline derivatives .

- Conduct metabolic stability assays (e.g., liver microsome incubation) to identify susceptible sites for deuteration or fluorination .

- Use PAMPA (Parallel Artificial Membrane Permeability Assay) to predict blood-brain barrier penetration .

Q. What methodologies elucidate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS to identify degradation products .

- Long-term stability testing at varying temperatures (4°C, 25°C, 40°C) and humidity levels, as outlined in environmental fate studies of analogous compounds .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electron distribution, particularly at the thione and bromophenyl moieties, which influence reactivity .

- Use molecular dynamics simulations to study interactions with biological targets (e.g., protein flexibility upon binding) .

- Validate predictions with alanine scanning mutagenesis of putative binding residues in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.